
6-Bromo-3-hydroxypicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-hydroxypicolinamide is a chemical compound with the molecular formula C6H5BrN2O2. It is a derivative of picolinamide, where the bromine atom is substituted at the sixth position and a hydroxyl group is attached to the third position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Bromo-3-hydroxypicolinamide can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypicolinamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-hydroxypicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-3-hydroxypicolinamide, while oxidation can produce 6-bromo-3-pyridinecarboxaldehyde .
Applications De Recherche Scientifique
6-Bromo-3-hydroxypicolinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein functions.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-hydroxypicolinamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins or enzymes, influencing their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypicolinamide: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
6-Bromo-3-methylpicolinamide: Similar structure but with a methyl group instead of a hydroxyl group, affecting its solubility and reactivity.
6-Bromo-3-chloropicolinamide: Contains a chlorine atom instead of a hydroxyl group, leading to different chemical properties and applications.
Uniqueness
6-Bromo-3-hydroxypicolinamide is unique due to the presence of both bromine and hydroxyl groups, which provide a versatile platform for various chemical modifications. This dual functionality allows for a broader range of applications in synthesis and research compared to its analogs .
Propriétés
Numéro CAS |
188923-77-5 |
|---|---|
Formule moléculaire |
C6H5BrN2O2 |
Poids moléculaire |
217.02 g/mol |
Nom IUPAC |
6-bromo-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-2-1-3(10)5(9-4)6(8)11/h1-2,10H,(H2,8,11) |
Clé InChI |
OLMQCQCXXHPXCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1O)C(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



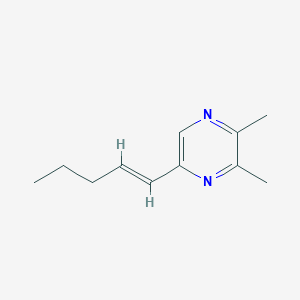
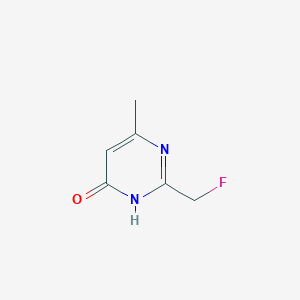


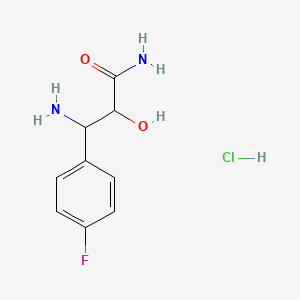
![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)

![1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone](/img/structure/B13093164.png)
![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)
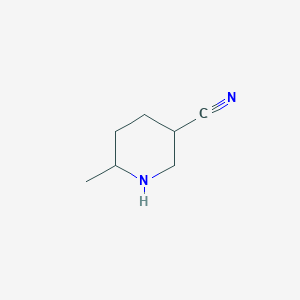
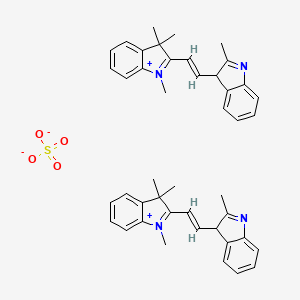
![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)
![Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13093184.png)
